N,N-Diethylbutanimidamide
Description
Properties
CAS No. |
53510-30-8 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N-diethylbutanimidamide |
InChI |
InChI=1S/C8H18N2/c1-4-7-8(9)10(5-2)6-3/h9H,4-7H2,1-3H3 |
InChI Key |
RFCZFRBWFIKGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=N)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategies for Amidines
Amidines are typically synthesized via three primary routes: (1) Pinner reaction of nitriles with amines under acidic conditions, (2) condensation of amides with amines using dehydrating agents, and (3) metal-catalyzed coupling of nitriles with Grignard reagents. For N,N-diethylbutanimidamide, the Pinner reaction and amide-amine condensation are the most relevant, as evidenced by analogous syntheses in the literature.
Pinner Reaction: Acid-Catalyzed Nitrile-Amine Condensation
The Pinner reaction remains the most widely employed method for amidine synthesis. For this compound, this involves reacting butyronitrile (butanenitrile) with diethylamine in the presence of anhydrous HCl gas:
$$
\text{CH}3\text{CH}2\text{CH}2\text{CN} + 2\ (\text{C}2\text{H}5)2\text{NH} \xrightarrow{\text{HCl (g)}} \text{C}8\text{H}{18}\text{N}2 + \text{NH}4\text{Cl}
$$
Reaction Mechanism
Optimization Parameters
- Catalyst : Anhydrous HCl is critical; moisture deprotonates the nitrilium ion, reverting to nitrile.
- Temperature : Reactions proceed at 0–5°C to minimize side reactions (e.g., hydrolysis).
- Solvent : Non-polar solvents like dichloromethane improve yields by stabilizing ionic intermediates.
Table 1: Pinner Reaction Conditions for this compound
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl concentration | 1.5–2.0 equiv | Maximizes nitrilium ion stability |
| Reaction time | 4–6 hours | Prevents over-protonation |
| Diethylamine excess | 2.2–2.5 equiv | Drives equilibrium toward product |
Amide-Amine Condensation with Dehydrating Agents
An alternative route involves condensing butyramide with diethylamine using phosphorus pentachloride (PCl₅) as a dehydrating agent:
$$
\text{CH}3\text{CH}2\text{CH}2\text{CONH}2 + (\text{C}2\text{H}5)2\text{NH} \xrightarrow{\text{PCl}5} \text{C}8\text{H}{18}\text{N}2 + \text{H}3\text{PO}_4 + \text{HCl}
$$
Key Considerations
- Phosphorus pentachloride : Converts the amide to a reactive imidoyl chloride intermediate, which reacts rapidly with amines.
- Solvent selection : Tetrahydrofuran (THF) or ethers are preferred for their ability to dissolve both reactants and by-products.
- Workup : Aqueous extraction removes phosphoric acid and HCl, leaving the amidine in the organic phase.
Industrial-Scale Production Challenges
Comparative Analysis of Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Pinner reaction | 78–85 | 95–98 | High | 120–150 |
| Amide-amine route | 65–72 | 90–93 | Moderate | 180–220 |
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylbutanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The nitrogen atoms in the amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amidines depending on the reagents used.
Scientific Research Applications
N,N-Diethylbutanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Diethylbutanimidamide involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Amidines
Key Findings and Differences
Carbon Chain Length :
- This compound has a four-carbon backbone , distinguishing it from shorter-chain analogs like N,N-Diethylacetamidine (2 carbons) and N,N-Diethylformamidine (1 carbon). Longer chains may enhance lipophilicity and alter reactivity in synthesis or biological systems.
Branching vs. Linearity :
- N,N-Diethylisobutanamidine (branched isobutyl) exhibits steric hindrance compared to the linear butyl chain in this compound. This branching can reduce intermolecular interactions and solubility in polar solvents .
Substituent Groups: Replacement of ethyl groups with methyl (e.g., N,N-Dimethylbutanamidine) or isopropyl (e.g., N,N-Diisopropylbutanamidine) alters steric bulk and electronic properties.
Research and Industrial Relevance
- N,N-Dimethylacetamide (CAS 127-19-5), a related solvent, is widely used in polymer production and pharmaceutical synthesis due to its high polarity and miscibility with organic compounds .
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